BLZ945 is a potent and selective inhibitor of CSF-1R, a receptor tyrosine kinase primarily expressed on cells of the mononuclear phagocyte lineage, including monocytes, macrophages, and osteoclasts. [] This selectivity arises from its ability to bind to CSF-1R with high affinity, effectively blocking the binding of its ligands, colony stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). [, ] As a research tool, BLZ945 is instrumental in investigating the role of CSF-1R signaling in various biological processes, including immune regulation, bone remodeling, and tumor development. [, ]
BLZ945, also known as Sotuletinib, is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R) kinase. Its chemical structure is represented as 4-[2((1R,2R)-2-Hydroxycyclohexylamino)-benzothiazol-6-yloxyl]-pyridine-2-carboxylic acid methylamide. The compound exhibits a potent inhibitory effect on CSF-1R with an IC50 value of approximately 1.2 nM, making it a significant candidate for therapeutic applications in diseases related to macrophage and osteoclast function .
The synthesis of BLZ945 involves several steps, typically beginning with the formation of key intermediates followed by coupling reactions to achieve the final product. For instance, one method involves dissolving BLZ945 in dichloromethane under a nitrogen atmosphere and reacting it with triethylamine and other reagents to form derivatives suitable for further modifications .
The synthesis process is characterized by:
The molecular formula for BLZ945 is C₁₈H₁₈N₂O₃S, and it features a complex arrangement that includes a pyridine ring, a benzothiazole moiety, and a cyclohexylamine group. This structural diversity contributes to its biological activity against CSF-1R .
Spectroscopic data such as NMR and NMR are used to elucidate the structure of BLZ945. For example, peaks corresponding to specific protons in the cyclohexane ring and other functional groups help confirm successful synthesis .
BLZ945 undergoes various chemical reactions during its synthesis and application:
The reactions are typically monitored using High Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure purity and yield of the final product.
BLZ945 exerts its pharmacological effects by selectively inhibiting CSF-1R signaling pathways. This inhibition leads to reduced proliferation and survival of macrophages that are often associated with tumor growth and metastasis .
In vitro studies have demonstrated that BLZ945 significantly decreases macrophage populations in tumors while enhancing CD8+ T cell infiltration, suggesting its potential role in modulating immune responses against tumors .
BLZ945 is characterized by:
The compound displays stability under standard laboratory conditions but requires careful handling due to its potent biological activity. Its interactions with biological systems are primarily mediated through receptor binding rather than non-specific mechanisms .
BLZ945 has several scientific applications:
BLZ945 is chemically designated as 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-5-yl)oxy)-N-methylpicolinamide. Its molecular formula is C₂₀H₂₂N₄O₃S, with a molecular weight of 398.48 g/mol [3] [4]. The structure features:
Table 1: Key Physicochemical Properties of BLZ945
Property | Value |
---|---|
Molecular Weight | 398.48 g/mol |
CAS Number | 953769-46-5 |
Solubility in DMSO | ≥80 mg/mL (200.76 mM) |
Solubility in Water | Insoluble |
IC₅₀ (CSF-1R kinase) | 1 nM |
The compound exhibits limited aqueous solubility but high stability in dimethyl sulfoxide (DMSO), often used for in vitro studies. Its brain-penetrant properties enable efficacy in intracranial glioblastoma models [1] [4].
BLZ945 was developed to optimize selectivity for CSF-1R over structurally similar kinases like PDGFR-β and c-Kit. Key milestones include:
CSF-1R is a receptor tyrosine kinase expressed on monocytes, macrophages, and microglia. BLZ945 acts as a competitive ATP inhibitor with sub-nanomolar potency (IC₅₀: 1 nM). Its mechanism involves:
Table 2: Kinase Selectivity Profile of BLZ945
Kinase | IC₅₀ (nM) | Selectivity vs. CSF-1R |
---|---|---|
CSF-1R | 1 | 1-fold |
c-Kit | 3,200 | >3,200-fold |
PDGFR-β | 4,800 | >4,800-fold |
VEGFR-2 | >10,000 | >10,000-fold |
In bone marrow-derived macrophages (BMDMs), BLZ945 inhibits CSF-1-dependent proliferation (EC₅₀: 67 nM) and reduces viability of microglial cells (e.g., CRL-2467) [1] [4].
TAMs and microglia are pivotal in tumor progression, angiogenesis, and immunosuppression. BLZ945 reprograms these cells by:
Table 3: BLZ945 Efficacy Across Preclinical Cancer Models
Cancer Model | Key Outcome | Reference |
---|---|---|
Proneural Glioblastoma | 64.3% survival at 26 weeks; tumor regression | [1] |
Renal Carcinoma (Renca) | 88% tumor inhibition; ↓ M2-TAM polarization | [6] |
Mammary Carcinoma (PyMT) | Delayed tumor growth; ↑ CD8⁺ T-cell infiltration | [4] |
This multimodal reprogramming of the tumor microenvironment underscores BLZ945’s therapeutic potential beyond direct cytotoxicity [1] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7